Bismuth trimer
Description
Structure
2D Structure
Properties
CAS No. |
12595-63-0 |
|---|---|
Molecular Formula |
C31H48O2 |
Molecular Weight |
626.9412 g/mol |
InChI |
InChI=1S/3Bi |
InChI Key |
QDOAVFZGLCBVQL-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi] |
Canonical SMILES |
[BiH].[BiH].[BiH] |
Synonyms |
Bismuth trimer |
Origin of Product |
United States |
Theoretical Investigations of Bismuth Trimer Species
Computational Methodologies in Bismuth Cluster Studies
A variety of computational methods are employed to investigate the properties of bismuth clusters, each offering a different balance of accuracy and computational cost. These techniques are essential for interpreting experimental data and predicting the behavior of these complex systems.
Density Functional Theory (DFT) has become a primary tool for studying bismuth clusters due to its favorable balance of computational cost and accuracy. q-chem.com This method is used to investigate structural, electronic, magnetic, and optical properties of small bimetallic and pure bismuth clusters. researchgate.net DFT calculations are instrumental in understanding the structure-property relationships of bismuth complexes. mdpi.com
Different exchange-correlation functionals are employed within the DFT framework to approximate the many-body effects. Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional. aps.org For heavy elements like bismuth, relativistic effects, particularly spin-orbit coupling, must be considered for an accurate description of their electronic properties. aip.orgnih.gov DFT studies on bismuth clusters often incorporate these effects to accurately predict their geometries and energetics. aip.org For instance, in studies of bismuth cluster cations, DFT calculations have been combined with experimental techniques like gas-phase ion mobility and trapped ion electron diffraction to assign their structures. aip.orgnih.gov
The choice of basis sets is also critical in DFT calculations. For bismuth, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational expense while maintaining accuracy for the valence electrons that dictate chemical bonding. nih.govnih.gov
Table 1: Selected DFT Functionals and Basis Sets Used in Bismuth Cluster Studies
| Functional/Method | Basis Set/Potential | Application |
|---|---|---|
| TPSS | dhf-TZVP with ECP-60 | Investigation of bismuth-tungsten carbonyl clusters nih.gov |
| PBE, PBE+U, PBED3 | Not specified | Comparison of performance for binary oxides aps.org |
| M06-L, TPSSh | def2-TZVP, def2-SVP with ECP | Predicting geometries and NMR spectra of Bi(III) complexes nih.gov |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying bismuth clusters. arxiv.orgescholarship.org These methods, including Hartree-Fock (HF) theory and post-HF methods, are used to investigate the general properties and applicability of bonding rules to bismuth polycations. researchgate.netnih.gov
Ab initio studies have been crucial in understanding the formation pathways of bismuth-containing thin films by providing thermodynamic principles. escholarship.orgescholarship.org For example, they have been used to analyze the stability and electronic structures of ideal and defective bismuth telluride nanotubes. researchgate.net While computationally more demanding than DFT, ab initio methods can offer greater accuracy for certain properties and serve as a benchmark for other computational techniques.
Coupled Cluster (CC) theory is a high-accuracy ab initio method used for systems where electron correlation is significant. While computationally intensive, it provides very accurate results for electronic structure. For heavy elements like bismuth, relativistic effects are incorporated into the calculations. For example, the Dirac-Coulomb-Breit Hamiltonian has been used with the Fock space coupled-cluster method, including single, double, and full triple amplitudes (FS-CCSDT), to study the electronic states of atomic bismuth. aps.org These high-level calculations are essential for determining precise properties such as the nuclear quadrupole moment from atomic hyperfine splittings. aps.org
Electronic Structure Theory of Bismuth Trimers
The electronic structure of bismuth trimers is complex due to the presence of heavy atoms and the significant role of relativistic effects. Understanding the orbital interactions and delocalization is key to explaining their unique properties.
The bonding in bismuth polycations, including trimers, is characterized by a high degree of electron delocalization. researchgate.netnih.gov This delocalization is a result of orbital interactions that lead to the stabilization of the molecule. youtube.com In bismuth clusters, the concept of "three-dimensional aromaticity" has been used to describe this phenomenon. researchgate.netnih.gov The interaction between filled and unfilled molecular orbitals is a general principle that leads to stabilization. youtube.com
The valence electrons of bismuth are in the 6s and 6p orbitals, and their interactions are fundamental to the bonding in bismuth trimers and other clusters. In many bismuth compounds, the three 6p electrons are primarily involved in bond formation, leading to a +3 oxidation state. nih.gov The remaining 6s² electrons can be stereochemically active as a "lone pair," influencing the geometry of the molecule. nih.govnih.govacs.org
The interaction between the filled bismuth 6s orbitals and the p orbitals of neighboring atoms (or other bismuth atoms in a cluster) forms bonding and antibonding combinations. nih.gov The antibonding orbitals can then interact with the empty bismuth 6p orbitals. nih.gov In bismuth clusters, the p-p orbital interactions are crucial for describing the electronic states and chemical bonding. core.ac.uk For instance, in bismuth telluride, the electronic states near the band gap are described by ppσ interactions between the atomic p orbitals. core.ac.uk The conduction band is predominantly of Bi 6p character. northwestern.edu The mixing of the 6s and 6p orbitals is influenced by the coordination environment and is a key factor in determining the electronic and structural properties of bismuth-containing materials. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Bismuth trimer |
| Bismuth telluride |
Electronic Energy Landscape and Stability Predictions
The stability of bismuth clusters can be predicted by analyzing their electronic energy landscapes. This involves examining the energy gap between molecular orbitals, the thermodynamic energy gains upon cluster formation, and the identification of particularly stable cluster sizes known as "magic numbers."
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for gauging the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity. For bismuth clusters, this gap can be calculated using computational methods like Density Functional Theory (DFT). schrodinger.com These calculations provide insight into the electronic transitions and the energy required to excite the molecule. The size of the HOMO-LUMO gap can be used to predict the strength and stability of various compounds. youtube.com As a general rule, a larger gap corresponds to a more stable compound. youtube.com
Table 1: Illustrative HOMO-LUMO Gap Data for Bismuth Species Note: The following data is illustrative of typical values found in theoretical studies of bismuth compounds and may not represent the exact values for the isolated this compound.
| Bismuth Species | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Gap (eV) |
|---|---|---|---|
| Illustrative Bi-Complex 1 | -5.88 | -2.21 | 3.67 |
| Illustrative Bi-Complex 2 | -6.15 | -2.14 | 4.01 |
The thermodynamic stability of bismuth clusters is evaluated by calculating the energy released upon their formation from individual atoms. A consistent set of thermodynamic properties has been developed for bismuth-containing systems, such as lead-bismuth eutectic (LBE) alloys, to assess their stability up to the critical point. researchgate.net These models consider the various species present in the vapor and liquid phases, including monatomic and diatomic bismuth. researchgate.net For small clusters like the this compound, stability trends are determined by comparing their binding energy per atom relative to other cluster sizes. Generally, clusters with higher binding energies are more thermodynamically stable. The formation of stable bismuth compounds, often involving separation from other elements, is a key consideration in metallurgical processes, where thermodynamic parameters dictate the reaction pathways and product yields. researchgate.net
In cluster science, "magic numbers" refer to specific cluster sizes that exhibit exceptionally high stability compared to neighboring sizes. britannica.comwikipedia.org This enhanced stability is often due to the closing of electronic or geometric shells, analogous to the electron shells in noble gas atoms. wikipedia.orgmgcub.ac.in Mass spectrometry experiments on clusters of various elements show distinct peaks at these magic numbers, indicating their higher abundance and, by extension, their greater stability. wikipedia.org For metallic clusters, magic numbers can arise from either the geometric arrangement of atoms or the electronic shell structure. researchgate.net The determination of whether Bi₃ constitutes a magic number involves theoretical calculations of its binding energy and comparison with Bi₂, Bi₄, and other small clusters, as well as experimental mass spectra of bismuth cluster distributions.
Spin-Orbit Coupling Effects on Electronic Properties
As a heavy element, bismuth experiences significant relativistic effects, most notably spin-orbit coupling (SOC). arxiv.org This interaction between an electron's spin and its orbital motion dramatically alters the electronic structure of bismuth and its clusters. uni-paderborn.de The inclusion of SOC in theoretical calculations is essential for an accurate description of bismuth's properties. uni-paderborn.deresearchgate.net
The strong SOC in bismuth is responsible for a large splitting of atomic energy levels (e.g., the p-orbital splitting is about 1.5 eV) and leads to significant changes in the band structure of bulk and thin-film bismuth. researchgate.netaps.org In bismuth clusters, SOC influences the energies and arrangement of molecular orbitals, affects the HOMO-LUMO gap, and can lead to the splitting of otherwise degenerate energy states. icm.edu.pl For instance, in a Bi(111) bilayer, varying the SOC strength in theoretical models can induce a transition from a trivial to a topological insulator phase, characterized by the closing and reopening of the energy gap. icm.edu.pl These profound effects underscore the necessity of accounting for spin-orbit interactions in any theoretical investigation of the this compound to accurately predict its electronic properties and stability.
Insufficient Information Found for this compound (Bi₃)
Following a comprehensive search for theoretical and computational studies on the specific chemical compound "this compound" (Bi₃), it has been determined that there is a notable lack of publicly available scientific literature to adequately address the outlined topics. Searches for the equilibrium geometries, Jahn-Teller distortions, structural isomerism, reaction pathways, and Lewis acidity pertaining specifically to the simple triatomic bismuth cluster (Bi₃) and its charged species did not yield the detailed research findings required to construct a scientifically accurate article as per the requested structure.
The available research on bismuth chemistry is extensive but focuses on more complex systems. For instance, theoretical studies often investigate:
Organobismuth compounds: These feature bismuth atoms bonded to organic ligands.
Bismuth-containing clusters and solids: Research is available on larger bismuth clusters (e.g., Bi₆) or bulk materials and their properties.
General Lewis Acidity of Bismuth(III): The Lewis acid character of the Bi(III) center in various coordination complexes has been explored, but this does not specifically detail the properties of a discrete Bi₃ molecule.
The Jahn-Teller effect, a key point in the requested outline, is a well-documented phenomenon. However, specific theoretical examinations detailing its impact on a triangular Bi₃ cluster could not be located. Similarly, detailed potential energy surfaces, reaction pathways, and energy barriers for the Bi₃ trimer are not described in the available literature found.
Due to this absence of specific data for the this compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for the sections and subsections provided in the outline. Proceeding would necessitate speculation and would not adhere to the standards of factual, source-based reporting.
Theoretical Studies of this compound Reactivity
Mechanistic Insights into Cluster Transformations
Theoretical investigations into the mechanistic pathways of this compound (Bi₃) transformations are crucial for understanding the growth and isomerization of larger bismuth clusters. These studies often focus on identifying intermediate structures, transition states, and the associated energy barriers that govern these complex processes. While detailed computational studies specifically outlining the entire reaction coordinates for the transformation of a bare this compound into larger clusters are not extensively documented in the readily available literature, insights can be gleaned from related theoretical works on bismuth cluster reactivity and formation.
The transformation of bismuth clusters can be conceptualized as a series of elementary steps, including the addition or removal of bismuth atoms or smaller clusters, as well as internal rearrangements or isomerizations. The stability of different cluster geometries and the energy required to convert between them are key factors that determine the likely transformation pathways.
For instance, theoretical studies on bismuth oxide cluster cations, such as Bi₃O₄⁺, have investigated their reactivity and potential to transfer oxygen atoms. researchgate.net While not directly focused on the transformation of the bismuth core itself, these studies demonstrate the application of computational methods to understand the mechanistic details of reactions involving small bismuth clusters. The strong bonding within such clusters often dictates their reactivity, highlighting the importance of understanding the fundamental interactions within the bismuth framework. researchgate.net
Table 1: Investigated Bismuth Species in Theoretical Studies
| Cluster/Compound | Focus of Theoretical Investigation |
| Bi₃O₄⁺ | Reactivity and oxygen transfer mechanisms researchgate.net |
| Bi₃O₅⁺ | Structural and electronic properties researchgate.net |
| Bi₃O₆⁺ | Structural and electronic properties researchgate.net |
| Bi₄O₆⁺ | Interaction with ethene and molecular oxygen researchgate.net |
| Bi₄O₇⁺ | Structural and electronic properties researchgate.net |
| Bi₄O₈⁺ | Structural and electronic properties researchgate.net |
Experimental Characterization of Bismuth Trimer Species
Spectroscopic Characterization Techniques
Photoelectron Spectroscopy (PES) of Anionic Bismuth Trimers
Photoelectron Spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules and clusters by measuring the kinetic energy of electrons emitted upon photoionization. For anionic bismuth trimers (Bi₃⁻), PES studies, often conducted in conjunction with mass spectrometry for size selection, provide insights into the electron binding energies and the electronic states of both the anion and the resulting neutral trimer. Research has indicated that for Group V elements, including bismuth, trimer anions (like Bi₃⁻) exhibit distinct spectral features, often showing two primary bands, labeled A and B, which correspond to transitions from the ground and potentially excited states of the anion to the neutral trimer jh.edu. These studies are vital for correlating gas-phase anion properties with those observed in neutral species studied via other spectroscopic methods, such as laser-induced emission nih.govacs.org. Theoretical calculations often complement PES experiments to assign observed spectral features to specific electronic transitions and molecular orbitals wpmucdn.comunl.edu.
Laser-Induced Near-Infrared (NIR) Emission Spectroscopy of Bismuth Trimers
Laser-induced near-infrared (NIR) emission spectroscopy has been instrumental in characterizing the low-lying electronic states of neutral bismuth trimers (Bi₃) embedded in solid neon matrices nih.govacs.orgacs.orgresearchgate.netresearchgate.net. By exciting the Bi₃ molecules with low-energy photons, researchers have identified multiple emission band systems in the NIR region. These studies have led to the assignment of several electronic transitions and the determination of their origin bands (T₀ values).
Key findings from these spectroscopic investigations include:
Observed Emission Band Systems: Several band systems, designated as α, β, γ, δ, and ε, have been identified.
Origin Bands (T₀): Specific origin bands for these systems have been determined, including T₀ = 6600 cm⁻¹, 7755 cm⁻¹, 8470 cm⁻¹, 9625 cm⁻¹, and 11395 cm⁻¹ nih.govacs.orgresearchgate.net.
Spin-Orbit Coupling: The energy splitting due to spin-orbit coupling in the ground state of Bi₃ has been measured to be 1870 ± 1.5 cm⁻¹. Additionally, spin-orbit coupling between excited states at T₀ = 8470 cm⁻¹ and T₀ = 9625 cm⁻¹ has been determined to be 1155 cm⁻¹ nih.govacs.org.
Decay Constants: Transitions from certain excited electronic states exhibit relatively long decay constants, with values around τ ≈ 0.2 ms (B15284909) and τ ≈ 0.1 ms nih.govacs.org.
Vibrational Frequencies: A totally symmetric vibrational mode has been identified with a frequency of ω(e)'' = 150 cm⁻¹ nih.govacs.orgacs.org.
Table 1: Key Spectroscopic Data for Neutral Bismuth Trimer (Bi₃) from NIR Emission Spectroscopy
| Band System | Origin Band (T₀) [cm⁻¹] | Spin-Orbit Coupling [cm⁻¹] | Decay Constant (τ) [ms] | Vibrational Mode (ω) [cm⁻¹] |
| α | 9625 | - | ~0.1 | - |
| β | 7755 | - | - | - |
| γ | 11395 | - | - | - |
| δ | 6600 | - | - | - |
| ε | 8470 | 1155 (between excited states) | ~0.2 | 150 (totally symmetric) |
| Ground State | 0 | 1870 ± 1.5 | - | - |
Note: Some values are inferred from direct reporting of specific transitions or coupling between states.
Mass Spectrometry Techniques
Mass spectrometry plays a crucial role in identifying and characterizing bismuth clusters, often in conjunction with other spectroscopic methods.
Photofragmentation studies, typically involving mass-selective detection of ionized clusters, are employed to investigate the stability and structural properties of bismuth cluster cations. By inducing fragmentation of cationic bismuth clusters (e.g., Bi₃⁺) using photons, researchers can analyze the resulting fragment ions. This provides information about the binding energies within the cluster and preferred dissociation pathways. Studies on cationic bismuth clusters generally reveal trends in stability with cluster size, with certain sizes exhibiting enhanced stability due to specific geometric or electronic configurations researchgate.netresearchgate.net. While direct photofragmentation studies specifically detailing Bi₃⁺ fragmentation are not explicitly detailed in the provided snippets, mass-selective detection is a common component of experiments that study cluster properties, including those using PES nih.govacs.org.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a surface-sensitive analytical technique that utilizes a pulsed beam of primary ions to sputter secondary ions from a sample surface, which are then analyzed by a time-of-flight mass spectrometer surfacesciencewestern.comlucideon.comeag.com. Bismuth cluster ions, including Bi₃⁺ and Bi₃²⁺, are employed as primary ion sources in TOF-SIMS. The use of bismuth cluster ions, particularly low-energy Bi₃⁺ beams (e.g., 2 keV), has been shown to enhance the yield of intact molecular ions and reduce fragmentation compared to higher-energy beams. A notable finding is the generation of bismuth-adducted secondary molecular ions ([M + Bi]⁺) under these low-energy conditions, which are not typically observed and can improve the dynamic range for certain analyses, such as depth profiling of organic thin films aip.org. This application highlights the utility of bismuth trimers as effective primary projectiles in surface analysis, offering distinct advantages in specific analytical scenarios surfacesciencewestern.comlucideon.comaip.org.
Vibrational Spectroscopy
Vibrational spectroscopy, including techniques like infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about their structure and bonding. While detailed vibrational spectra specifically for bismuth trimers are not extensively detailed in the provided search results, a key piece of information comes from the NIR emission studies, which identified a totally symmetric vibrational mode with a frequency of approximately 150 cm⁻¹ for the neutral this compound (Bi₃) nih.govacs.orgacs.org. This value is indicative of the internal molecular vibrations within the trimer species. Further studies on bismuth clusters generally acknowledge the importance of vibrational properties, with theoretical calculations often predicting IR and Raman spectra researchgate.net.
Reactivity and Reaction Mechanisms of Bismuth Trimer Species
Catalytic Reaction Pathways Involving Bismuth Trimers
The involvement of bismuth trimers in catalytic cycles is an area of ongoing investigation. Their potential to act as Lewis acids, engage in redox processes, and facilitate bond activation makes them intriguing targets for catalyst design. The following subsections explore specific catalytic pathways where the role of bismuth trimers has been considered.
Photochemically-Induced Radical Catalysis
Photochemically-induced radical reactions represent a powerful tool in modern organic synthesis. Bismuth compounds, in general, have been shown to be effective in photocatalysis. d-nb.infonih.gov While many studies focus on monomeric bismuth complexes, the potential for bismuth trimers to participate in such reactions is an emerging area of interest. One notable example of a well-characterized trimeric bismuth complex is a bismuth-chloro species with a planar Bi3Cl3 ring structure. researchgate.net Although its specific application in photochemically-induced radical catalysis has not been extensively detailed, the presence of multiple bismuth centers in close proximity could facilitate multi-electron redox processes upon photoexcitation, which is a key step in many photocatalytic cycles. The study of such well-defined trimers is crucial to understanding the structure-activity relationships in bismuth-based photocatalysis.
Role in Organic Transformations (e.g., Dehydration, Dimerization, Alkylation, Amination, Alkynylation, Cascade Cyclization)
Bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)3) and bismuth(III) chloride (BiCl3), are widely used as catalysts in a variety of organic transformations due to their Lewis acidic nature. bohrium.comnih.govresearchgate.net These reactions include the dehydration and dimerization of alcohols, nih.govacs.org alkylation reactions, nih.gov and cascade cyclizations. researchgate.netbeilstein-journals.org The active catalytic species in these reactions is often presumed to be a monomeric bismuth(III) cation. However, the speciation of bismuth salts in solution can be complex, and the formation of dimeric or trimeric anionic species, such as [BimXn]x− (where m = 2 or 3), has been observed, particularly in ionic liquids. researchgate.net The prevalence of such trimeric species could influence the catalytic activity and reaction mechanism.
For instance, in the dehydration of tertiary alcohols to alkenes and their dimerization, Bi(OTf)3 has proven to be a highly effective catalyst. nih.govacs.orgresearchgate.net While the reaction is typically depicted as proceeding through a monomeric bismuth catalyst, the possibility of aggregation to form more complex active species under reaction conditions cannot be ruled out. Similarly, in cascade cyclization reactions catalyzed by Bi(OTf)3, the precise nature of the catalytically active bismuth species is not always fully elucidated. nih.govthieme-connect.de Further research is needed to definitively establish the role of bismuth trimers as the active catalysts in these important organic transformations. Currently, direct evidence for the catalytic role of bismuth trimers in amination and alkynylation reactions is not well-documented in the reviewed literature.
Table 1: Bismuth-Catalyzed Organic Transformations
| Reaction Type | Bismuth Catalyst | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Dehydration | Bi(OTf)₃·xH₂O | Tertiary Alcohols | Alkenes | nih.govacs.org |
| Dimerization | Bi(OTf)₃·xH₂O | Tertiary Alcohols | Dimers | nih.govacs.org |
| Alkylation | Bi(III) salts | Arenes, diones | Alkylated products | nih.gov |
| Cascade Cyclization | Bi(OTf)₃ | Alkynols | Tetrahydrofurans | nih.gov |
C-H Activation and Bismuthinidene Transfer Reactions
The activation of C-H bonds is a fundamentally important transformation in organic chemistry, and bismuth catalysis has emerged as a promising approach in this area. nih.govvu.nl Research in this field has largely highlighted the role of monomeric low-valent bismuth species, known as bismuthinidenes (RBi), and cationic bismuth amides in facilitating C-H activation. nih.govwikipedia.org
While the direct involvement of a stable bismuth trimer in the catalytic cycle of C-H activation has not been a primary focus, the formation of transient polynuclear bismuth species during these reactions is a possibility. In a study on the insertion of CO2 into Bi-N bonds of cationic bismuth amides, which can subsequently lead to C-H activation, a trinuclear bismuth species was isolated and characterized in the solid state. researchgate.netrsc.org This finding suggests that under certain conditions, monomeric bismuth precursors can aggregate to form trimers. However, the catalytic C-H activation itself was rationalized as proceeding through a monomeric cationic bismuth intermediate.
Similarly, bismuthinidene transfer reactions, which involve the transfer of a Bi(I) fragment, are typically associated with monomeric bismuthinidene precursors. wikipedia.orgresearchgate.net The light-induced transfer of a bismuthinidene (BiOTf) has been reported, but the starting material was a monomeric bismuth(III) complex. researchgate.net Further investigation is required to determine if bismuth trimers can serve as effective precursors for bismuthinidene transfer or directly participate in C-H activation pathways.
Interactions with Small Molecules and Ligands
The coordination chemistry of bismuth is rich and varied, owing to its flexible coordination sphere and the influence of the 6s2 lone pair. The interaction of this compound cores with small molecules and ligands is crucial for understanding their stability, reactivity, and potential as catalysts.
Coordination Chemistry of this compound Cores
Another example of a trimeric bismuth core is found in complexes with a central M3(μ2-Cl)3 cluster. acs.org The formation of such trimers is influenced by the ligands attached to the bismuth centers. The coordination chemistry is not limited to small inorganic ligands; larger organic ligands containing donor atoms like nitrogen, sulfur, and selenium can also support the formation of polynuclear bismuth structures, including dimers and potentially trimers. researchgate.netnih.govresearchgate.netutexas.edu The study of these interactions is fundamental to designing stable and reactive this compound complexes for specific applications.
Table 2: Characterized this compound Core Structures
| Trimer Core | Bridging Ligands | Ancillary Ligands/Counter-ions | Coordination Geometries | Reference |
|---|---|---|---|---|
| [Bi₃] | CO₂, Triflate | Aryl, Ether, Acetonitrile | Square pyramidal, Pentagonal pyramidal | rsc.org |
| [Bi₃Cl₃] | Chloride | Organometallic fragments | Not specified | researchgate.net |
Redox Chemistry of Bismuth Cluster Systems (e.g., Bi(+1)/Bi(+3) Couple)
The redox chemistry of bismuth, particularly the Bi(+1)/Bi(+3) couple, is a subject of significant research, primarily in the context of catalysis and the chemistry of organobismuth compounds. researchgate.netacs.org Bismuth's ability to cycle between these oxidation states is fundamental to its catalytic activity in various organic transformations. acs.org Quantum-chemical studies have been employed to understand the electronic structure of bismuth pincer complexes, assigning Bi(+1) or Bi(+3) oxidation states based on the nature of the coordinating ligands. researchgate.netacs.org
However, specific electrochemical data and detailed studies on the redox potentials of the isolated this compound (Bi₃) cluster are not well-documented in the surveyed literature. The focus of existing research is on monomeric bismuth complexes stabilized by pincer ligands, which are used to fine-tune the geometry and oxidation state of the central bismuth atom. researchgate.netacs.org While it is known that bismuth can adopt a range of oxidation states from -3 to +5, the specific redox behavior of the Bi₃ cluster, and its relationship to the Bi(+1)/Bi(+3) couple, remains an area requiring further investigation.
Cluster Fragmentation and Dissociation Energetics
The stability and fragmentation of small bismuth clusters, including the this compound, have been investigated through mass spectrometric and computational methods. These studies provide insight into the energetics of these clusters and their preferred dissociation pathways.
The atomization energy of the this compound (Bi₃) has been determined experimentally. This value represents the energy required to break all the bonds within the cluster and separate it into its constituent atoms.
| Bismuth Cluster | Atomization Energy per Bonding Atom (kcal/mol) |
|---|---|
| Bi₂ | 47.0 |
| Bi₃ | 43.0 |
| Bi₄ | 47.0 |
Data sourced from mass spectrometric determination of dissociation energies. nih.gov
Collision-induced dissociation (CID) studies on small bismuth cluster cations (Biₙ⁺) have revealed characteristic fragmentation patterns. For clusters with fewer than eight atoms, the fragmentation typically proceeds via the loss of one or two atoms, preferentially forming odd-numbered cluster ions. Specifically, even-numbered parent clusters tend to lose a single atom, while odd-numbered clusters often lose a diatomic fragment.
Theoretical studies using density functional theory (DFT) are crucial for accurately describing the fragmentation pathways and dissociation energetics of bismuth clusters. These calculations have shown that including spin-orbit coupling is necessary for an accurate description of these systems.
Advanced Applications and Research Frontiers of Bismuth Trimer
Role in Catalysis
Bismuth trimer and related bismuth clusters are emerging as versatile components in catalytic systems. Their applications span photocatalysis, heterogeneous catalysis, and the synthesis of polymers and organic compounds, driven by their distinct electronic characteristics and reactivity.
Photocatalytic Applications and Enhanced Properties
Bismuth-based materials are increasingly investigated for their photocatalytic capabilities, and the incorporation of bismuth species, including clusters, can significantly enhance their performance. When a photocatalyst is exposed to light with sufficient energy, it generates electron-hole pairs that drive redox reactions to degrade pollutants or produce chemical fuels. beilstein-journals.org The efficiency of this process is often improved by modifying the photocatalyst to enhance light absorption and charge separation.
Bismuth-based semiconductors, such as bismuth ferrite (B1171679) (BiFeO₃), are effective visible-light photocatalysts due to their narrow bandgaps. beilstein-journals.org The unique electronic structure of bismuth, with its hybridized Bi 6s and O 2p orbitals, contributes to this narrow bandgap and enhances the mobility of photogenerated charge carriers. The layered structure of some complex bismuth oxides also aids in the separation of electron-hole pairs, further boosting photocatalytic efficiency.
Recent studies on bismuth-based perovskites, such as Cs₃Bi₂I₉, have highlighted their potential in photocatalytic CO₂ reduction to produce formic acid. researchgate.net These materials exhibit a wide light absorption range and a long carrier transfer process, making them valuable for photocatalytic applications. researchgate.net The mechanism often involves the generation of reactive oxygen species that can degrade a variety of organic pollutants, including dyes, phenols, and antibiotics. acs.org
Heterogeneous Catalysis Insights (e.g., Metal-Support Interactions)
Bismuth clusters play a crucial role in advancing the understanding and application of heterogeneous catalysis, particularly in the context of metal-support interactions. These interactions are critical as they can significantly influence the catalytic activity and selectivity of a material.
The use of Bi₃⁺ cluster ions as primary ions in secondary ion mass spectrometry (SIMS) has been shown to be a valuable tool for probing the local chemical environments on the surface of catalysts. nih.gov This technique can provide insights into phenomena such as strong metal-support interactions, which are fundamental to the performance of many heterogeneous catalysts. nih.gov For instance, studies on gold nanoparticles supported on silicon dioxide have utilized Bi₃⁺ ion beams to analyze the interface and identify the formation of gold-silicide, revealing details about the metal-support boundary. nih.gov
Theoretical and experimental studies on bismuth oxide cluster cations, such as Bi₃O₄⁺, have provided molecular-level insights into their reactivity with alkenes. figshare.comnih.gov These gas-phase studies serve as models for understanding the mechanisms of selective oxidation reactions on solid bismuth oxide catalysts. nih.gov Research has shown that even supposedly unreactive bridging oxygen atoms within these small bismuth oxide clusters can participate in the oxidation of alkenes, challenging previous assumptions and providing a more nuanced understanding of the catalytic process. nih.gov Furthermore, it has been found that stable bismuth oxide clusters like Bi₃O₄⁺ can oxidize ethene, but only in the presence of molecular oxygen, indicating that the oxygen transfer does not occur directly from the cluster's framework due to strong Bi-O bonding. figshare.com
The development of catalysts based on liquid metal alloys, which often include bismuth, has also highlighted the importance of understanding the interactions between different metallic components. Molten alloys of transition metals with low-melting-point main-group elements like bismuth are active in processes such as alkane dehydrogenation and the electrochemical reduction of carbon dioxide. acs.org Well-defined metal-functionalized Zintl clusters, which can be considered molecular models for these complex alloys, offer a platform to study these systems at a fundamental level and potentially design catalysts with tailored properties for specific reactions. acs.org
New Catalysts for Polymerization and Organic Synthesis
Bismuth compounds, including those based on trimer-like structures and other clusters, are gaining traction as effective and environmentally benign catalysts for polymerization and various organic transformations. Their low toxicity compared to traditional heavy metal catalysts like tin makes them attractive for industrial applications, especially in the production of medical-grade materials. chemrxiv.org
In the realm of polymerization, bismuth(III) alkoxides and triamides have demonstrated high activity as catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and rac-lactide. chemrxiv.orgresearchgate.net Planar bismuth triamide complexes, a departure from the typical pyramidal geometry, exhibit tunable Lewis acidity that can be harnessed for catalysis. chemrxiv.orgrsc.org These catalysts can produce polymers with ultra-high molecular weights and excellent dispersity, even under industrially relevant conditions. chemrxiv.org While simple bismuth halides and alkoxides can also catalyze these polymerizations, they often result in polymers with low molecular weight or high polydispersity. researchgate.net The design of specific ligand environments around the bismuth center is key to achieving better control over the polymerization process. researchgate.net Computational studies on bismuth carboxylate complexes have explored the formation of dimeric and trimeric clusters, suggesting their potential role in the catalysis of polyurethane synthesis. rsc.org
Bismuth(III) compounds are also widely used as Lewis acid catalysts in a variety of organic synthesis reactions. nih.gov Their tolerance to moisture and air makes them practical alternatives to more sensitive catalysts. nih.gov Cationic organobismuth complexes have been explored for their catalytic performance, expanding the scope of bismuth-based catalysis. nih.gov These catalysts have been successfully employed in reactions such as the formation of carbon-carbon and carbon-heteroatom bonds, oxidation reactions, and the protection and deprotection of functional groups. nih.gov
Optoelectronic Material Development
The distinct electronic structure of bismuth trimers and related nanoclusters makes them promising candidates for the development of novel optoelectronic materials. Their luminescent properties and the ability to engineer their electronic characteristics, such as the band gap, are key areas of active research.
Luminescent Properties of Bismuth-Based Nanoclusters
Bismuth-based nanoclusters exhibit unique luminescent properties that are highly dependent on their size and structure. nih.gov These clusters, consisting of a small number of bismuth atoms, can bridge the gap between the behavior of individual atoms and that of bulk nanoparticles, leading to novel optical phenomena. nih.gov
Research has shown that different bismuth cluster units, such as Bi⁺, Bi₂²⁺, and Bi₃³⁺, can result in near-infrared (NIR) emissions at distinct wavelengths. nih.gov This size-dependent luminescence opens up possibilities for creating materials with tunable emission properties. The incorporation of Bi³⁺ as a co-dopant in various host materials has been shown to significantly enhance their luminescent properties. For instance, co-doping zinc gallate (ZnGa₂O₄) nanoparticles with chromium (Cr³⁺) and bismuth (Bi³⁺) improves the intensity and duration of their red persistent luminescence. spiedigitallibrary.orgrsc.org Similarly, gadolinium vanadate (B1173111) (GdVO₄) nanoparticles co-doped with europium (Eu³⁺) and bismuth (Bi³⁺) exhibit strong and stable luminescence due to efficient energy transfer processes. nih.gov
These luminescent bismuth-based nanoclusters have potential applications in various fields, including bioimaging. spiedigitallibrary.orgnih.govrsc.org Nanoparticles exhibiting persistent luminescence in the red or near-infrared region are particularly valuable for in vivo imaging due to the transparency of biological tissues in this spectral window. rsc.orgrsc.org The development of multifunctional nanoprobes that combine the luminescent properties of bismuth clusters with other functionalities, such as magnetic resonance imaging (MRI) contrast enhancement, offers a promising platform for advanced diagnostics and therapeutics. nih.govrsc.org
The table below summarizes the luminescent properties of some bismuth-based nanoclusters and doped materials.
| Material/Cluster | Excitation/Dopant | Emission Wavelength | Key Feature | Reference(s) |
| Bi⁺, Bi₂²⁺, Bi₃³⁺ | - | ~1050 nm, ~1135 nm, ~1145 nm | Size-dependent NIR emission | nih.gov |
| ZnGa₂O₄:Cr³⁺,Bi³⁺ | Cr³⁺, Bi³⁺ | ~695 nm (Red) | Enhanced persistent luminescence | spiedigitallibrary.orgrsc.org |
| GdVO₄:Eu³⁺,Bi³⁺ | Eu³⁺, Bi³⁺ | Strong characteristic emission | Dual-modal imaging (luminescence and MRI) | nih.gov |
Engineering Band Gaps and Electronic Characteristics
The ability to precisely control the band gap and other electronic properties of materials is crucial for their application in optoelectronic devices. Bismuth-containing materials, including those with trimer-like structures, offer significant opportunities for such engineering.
Theoretical and experimental studies have demonstrated that the band gap of materials can be tuned by incorporating bismuth. For example, in bismuth-gallium anionic clusters (Bi₃Gay⁻), the HOMO-LUMO gap can be adjusted by changing the gallium composition. researchgate.net The Bi₃Ga₂⁻ cluster, in particular, is found to be very stable with a large HOMO-LUMO gap, making it a gas-phase analogue of a Zintl ion. researchgate.net
In the context of perovskite materials, which have shown remarkable performance in solar cells, doping with Bi³⁺ has been explored as a strategy to engineer their band gap. mdpi.com Incorporating Bi³⁺ into tin-lead perovskites has successfully reduced the band gap to as low as 1.055 eV, extending their light absorption into the infrared region. mdpi.com This is a significant step towards developing highly efficient tandem solar cells. The reduction in the band gap is attributed to the fact that the conduction band minimum in these Bi-rich compositions is derived from the lower-energy unoccupied Bi 6s states. osti.gov
Another approach to modifying the electronic properties of materials is through intercalation. The intercalation of a single layer of bismuth underneath a graphene layer grown on an iridium substrate has been shown to induce a band gap of 0.42 eV at the Dirac point of graphene. aps.org This transformation from a zero-gap semimetal to a semiconductor opens up new possibilities for graphene-based electronics.
Density functional theory (DFT) calculations have been instrumental in understanding and predicting the electronic structure of various bismuth-containing systems. Studies on bismuth trihalides (BiX₃) have explored the energetics and electronic properties of different polymorphs, highlighting the role of the Bi(III) lone pair in determining their characteristics. escholarship.org Theoretical studies on neutral bismuth-copper (BimCun), bismuth-silver (BimAgn), and bismuth-gold (BimAun) clusters have also provided insights into their stability and electronic properties, which are crucial for their potential applications in catalysis and materials science. epj.org
The table below presents examples of band gap engineering in bismuth-containing materials.
| Material System | Engineering Strategy | Resulting Band Gap | Significance | Reference(s) |
| Bi₃Gay⁻ clusters | Varying Ga composition | Tunable (e.g., 1.89 eV for Bi₃Ga₂⁻) | Control over electronic properties of clusters | researchgate.net |
| Sn-Pb Perovskite | Bi³⁺ doping (8%) | 1.055 eV | Ultra-narrow band gap for IR absorption | mdpi.com |
| Graphene on Ir(111) | Bi intercalation | 0.42 eV | Inducing a band gap in graphene | aps.org |
| Barium Bismuth Niobate | Creating Bi-rich, Nb-poor composition | ~1.64 eV | Narrowing the band gap for photoelectrochemical applications | osti.gov |
| BiOI | Graphene-induced oxygen vacancies | 1.73 eV (from 1.87 eV) | Narrowing the band gap for improved photocatalysis | rsc.org |
Nanotechnology and Materials Science Building Blocks
The aggregation and self-assembly of small clusters are fundamental processes in the "bottom-up" fabrication of nanostructures. The this compound is a key species in this paradigm, offering a pathway to create novel materials with precisely controlled properties. Isolating and characterizing bismuth clusters like the trimer is crucial for understanding how bismuth-based nanostructures are formed. acs.org
The this compound is an important precursor and intermediate in the growth of bismuth thin films and nanoparticles. Its presence and behavior on surfaces provide critical insights into the mechanisms of material deposition.
Studies using scanning tunneling microscopy/spectroscopy (STM/S) and synchrotron X-ray photoemission spectroscopy (XPS) have investigated the deposition of bismuth on indium antimonide (InSb) surfaces. mkon.nu When bismuth is deposited on an oxide-free InSb(111)A surface, it primarily forms a smooth, periodic bilayer with a Bi-induced (2x2) reconstruction. mkon.nu However, these films are also decorated with distinct Bi-trimers. mkon.nu Bias-dependent STM studies reveal that these trimers impart a metallic character to the surface. mkon.nu Similarly, on the Sb-terminated InSb(111)B surface, Bi deposition results in a mixed topography of Bi-trimers and Bi-monomer structures. mkon.nu The isolation of such small bismuth cluster anions is a key step toward understanding the formation of bismuth-based nanostructures in a bottom-up approach. acs.org
The formation of bismuth nanoparticles often involves the reduction of Bi³⁺ precursors. rsc.org Pyrolysis of bismuth subsalicylate on activated carbon, for example, leads to the formation of highly dispersed metallic bismuth (Bi⁰) nanoparticles by promoting the reduction of the Bi³⁺ precursor. rsc.org While this process doesn't start with the Bi₃ trimer, the study of small, stable clusters like the trimer is essential for understanding the nucleation and growth pathways that govern the final size and properties of such nanoparticles. acs.orgrsc.org
Table 1: Characteristics of Bi-Trimer Adlayers on InSb(111) Surfaces
| Substrate | Observed Structures | Key Findings | Instrumentation | Reference |
|---|---|---|---|---|
| InSb(111)A (In-terminated) | Smooth Bi bilayer with (2x2) reconstruction, decorated with Bi-trimers and some larger (3x3) structures. | Bi-trimers exhibit metallic character; STS indicates discrete surface states in the bandgap, suggesting potential for band engineering. | STM/S, XPS | mkon.nu |
| InSb(111)B (Sb-terminated) | Mixed surface topography of Bi-trimers and Bi-monomer structures. | Bi incorporation leads to mainly Bi-Sb bonding with some metallic Bi-Bi bonds. The resulting Bi-Sb layer thickness is self-limiting. | STM/S, XPS | mkon.nu |
As the size of a material shrinks to the nanoscale, quantum mechanics begins to govern its properties, leading to phenomena like quantum transport and finite-size effects. A monolayer of bismuth on certain semiconductor substrates, for instance, is predicted to behave as a two-dimensional topological insulator, a state of matter that features a quantum spin hall phase. avs.org The formation of such monolayers can proceed through the assembly of building blocks like the this compound. mkon.nuavs.org
Research into the electronic states of the Bi₃ trimer has identified a pair of electronically excited states with relatively long decay constants (~0.1-0.2 ms). kindai.ac.jpkindai.ac.jp The interaction between these states and the ground state is crucial for understanding the cluster's response to external stimuli. Furthermore, studies on condensed and annealed samples have revealed quantum diffusion phenomena. okayama-u.ac.jp The observation that diffusion slows in samples with lower periodicity (more impurities or defects) suggests that the process is suppressed by disruptions to quantum tunneling pathways. okayama-u.ac.jp This highlights how quantum effects at the level of individual clusters can influence macroscopic material properties.
Finite-size effects are also prominent in bismuth-containing nanoparticles, where they can dramatically alter physical properties. In bismuth ferrite (BiFeO₃) nanoparticles, for example, the finite-size effect is considered a primary mechanism for enhancing ferromagnetism. researchgate.net
The unique electronic and optical properties of bismuth clusters and ions make them promising candidates for use in nanosensors and other functional devices. Triangular all-metal aromatic clusters, a category that includes the this compound, are recognized for their significant potential in materials science applications. researchgate.net
A notable application is in the field of optical sensing. Phosphors doped with Bi³⁺ ions have been developed for noncontact temperature and pressure sensing. acs.orgresearchgate.net These sensors operate based on the changes in the luminescence properties of the Bi³⁺ ion in response to environmental stimuli. For instance, Ca₅(BO₃)₃F phosphors co-doped with Bi³⁺ and Eu³⁺ exhibit temperature-dependent emission, allowing them to function as optical thermometers. acs.org The Bi³⁺-doped version of this material also shows a remarkable response to pressure, with the emission peak shifting in a predictable manner, enabling its use as an optical pressure sensor with a high sensitivity of 4.76 nm/GPa. acs.org
Beyond sensors, bismuth clusters are utilized in advanced materials processing. Beams of bismuth cluster ions, including Bi₃⁺, generated from liquid metal alloy ion sources (LMAIS) are employed in focused ion beam (FIB) systems for high-resolution surface analysis and nanopatterning. researchgate.net
Table 2: Bismuth-Based Phosphors for Sensing Applications
| Material | Dopants | Sensing Application | Key Performance Metric | Reference |
|---|---|---|---|---|
| Ca₅(BO₃)₃F (CBOF) | Bi³⁺, Eu³⁺ | Temperature Sensing | Visual color change and distinct thermal response of Bi³⁺ and Eu³⁺ emissions. | acs.org |
| Ca₅(BO₃)₃F (CBOF) | Bi³⁺ | Pressure Sensing | High sensitivity (4.76 nm/GPa) and visual color change from blue to cyan. | acs.org |
| Ca₂Ta₂O₇ (CTO) | Bi³⁺, Eu³⁺ | Temperature Sensing | Maximum relative sensitivity (Sr) of 1.298% K⁻¹ at 480 K. | opticsjournal.net |
Emerging Concepts in Bismuth Cluster Chemistry
The study of the this compound and related clusters is not only advancing materials science but also pushing the boundaries of fundamental chemical concepts, particularly in the realm of heavy elements.
Aromaticity, a concept traditionally associated with organic molecules like benzene, has been extended to inorganic and all-metal systems. The this compound is a key subject in the study of this so-called "heavy metal aromaticity." Theoretical investigations using methods like Nucleus-Independent Chemical Shift (NICS) calculations have revealed that the cyclic Bi₃ cluster exhibits uncommon multiple aromaticity. researchgate.net It possesses both σ-aromaticity, arising from the delocalization of sigma electrons within the plane of the ring, and π-aromaticity, from the delocalization of pi electrons above and below the ring. researchgate.net
This dual aromaticity contributes to the stability of the cluster. The concept has been explored further in related species, such as the ozone-like [Bi₃]³⁻ cluster, which can be stabilized within larger heteroatomic closo-clusters like [Bi₃Cr₂(CO)₆]³⁻. acs.orgscispace.com In these larger structures, the formation of locally σ-aromatic three-center, two-electron (3c-2e) bonds provides significant stabilization. scispace.com The study of aromaticity in these heavy metal systems provides a deeper understanding of chemical bonding beyond classical models. acs.orgresearchgate.net
Table 3: Aromaticity Characteristics of the this compound (cyclo-Bi₃)
| Property | Finding | Methodology | Reference |
|---|---|---|---|
| Aromaticity Type | Multiple Aromaticity: Both σ and π aromaticity. | Nucleus-Independent Chemical Shift (NICS) analysis, Molecular Orbital (MO) analysis. | researchgate.net |
| Stabilization Mechanism | Stabilization in larger clusters (e.g., [Bi₃]³⁻) via formation of locally σ-aromatic units. | Synthesis and theoretical characterization of Zintl ions and heteroatomic clusters. | scispace.comnih.gov |
A synthon is a conceptual unit within a molecule that can be formed and/or reacted to assist in synthesis. Recent breakthroughs have shown that bismuth trimers can act as synthons in the rapidly developing field of low-valent bismuth chemistry. Researchers have successfully synthesized and characterized a highly reduced bismuth salt that features a cationic core of three contiguous Bi(I) centers. researchgate.net
This triatomic bismuth core is electronically unique, mimicking the π-allyl cation, a classic species in organic chemistry. researchgate.net Structural and spectroscopic analyses confirm a unique π-delocalization across the three bismuth atoms, effectively creating a stable, heavy-element analogue of the allyl cation. researchgate.net Crucially, this complex has been shown to function as a synthon for transferring a Bi(I) cation, enabling the creation of other novel low-valent organobismuth compounds. researchgate.net This utility opens up new synthetic pathways in a field that is increasingly recognized for its potential in catalysis and small molecule activation. acs.org
Future Research Directions and Unaddressed Challenges
Elucidation of Complex Cluster Formation Processes
A significant hurdle in the advancement of bismuth cluster chemistry is the incomplete understanding of the complex processes that govern their formation. The growth of bismuth clusters is often described as a "black box," with the precise mechanistic pathways from precursors to the final cluster remaining largely unknown. acs.orgnih.govresearchgate.net This lack of understanding is a major obstacle to the controlled synthesis of specific cluster sizes and architectures.
The study of these formation pathways is complicated by the flexible and versatile bonding environments of bismuth, which can adopt a variety of coordination modes and oxidation states ranging from -III to +V. acs.orgnih.govresearchgate.net Experimental investigations are often hampered by a lack of isolable intermediate species, making it difficult to piece together the step-by-step assembly of the clusters. acs.org Overcoming this challenge will require a concerted effort combining synthetic chemistry with advanced analytical techniques to capture and characterize transient species. Mass spectrometry has shown promise in detecting smaller subunits that may act as building blocks for larger nanoarchitectures. nih.govresearchgate.net A deeper comprehension of these fundamental formation mechanisms is essential for moving beyond serendipitous discovery towards the rational and predictable synthesis of desired bismuth clusters.
Development of In Situ Spectroscopic Techniques for Reaction Monitoring
To peer inside the "black box" of bismuth cluster formation, the development and application of in situ spectroscopic techniques are paramount. These methods offer the potential to monitor the reaction environment in real-time, providing crucial data on the emergence and evolution of intermediate species and the final cluster products. While the direct monitoring of bismuth itself can be challenging—for instance, its primary isotope, ²⁰⁹Bi, is NMR active but has a large nuclear spin of 9/2, which can lead to broad and difficult-to-interpret signals—various spectroscopic tools can be adapted for this purpose.
Techniques that have shown promise for monitoring the formation of other nanomaterials and could be further developed for bismuth clusters include:
UV-Vis Spectroscopy : This technique can track changes in the electronic structure of the species in solution, potentially identifying the formation of different bismuth clusters by their characteristic absorption spectra. researchgate.netnih.govresearchgate.net For instance, bismuth nanoparticles are known to exhibit an absorption band around 268-290 nm. researchgate.netnih.gov
Raman Spectroscopy : This vibrational spectroscopy technique can provide structural information about the bismuth clusters being formed. Studies on bismuth nanoparticles have identified characteristic Raman peaks that can be used to track their presence and structural properties. researchgate.netlehigh.edunih.gov Operando Raman spectroscopy, in particular, has been used to study the structural transformations of bismuth-based catalysts during electrochemical reactions. researchgate.netresearchgate.net
X-ray Absorption Spectroscopy (XAS) : XAS can provide information about the local atomic environment and oxidation state of bismuth atoms, making it a powerful tool for tracking the transformation of precursors into clusters.
Transmission Electron Microscopy (TEM) : Liquid-cell TEM allows for the direct visualization of nanoparticle nucleation and growth in real-time, offering unprecedented insights into the dynamics of cluster formation and coalescence. acs.org
The primary challenge lies in adapting and refining these techniques to be sensitive enough to detect and characterize the low concentrations of transient intermediates that are likely involved in the complex formation pathways of bismuth trimers and other clusters.
Controlled Design and Prediction of Novel Bismuth Trimer Architectures
The ability to design and predict the structure and properties of novel this compound architectures in silico is a crucial step towards their targeted synthesis and application. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the geometries, electronic structures, and stability of bismuth clusters. fau.de
Theoretical calculations can be employed to:
Predict Stable Isomers : Identify the most energetically favorable structures for bismuth trimers and larger clusters.
Elucidate Electronic Properties : Understand the nature of the bonding within the clusters and predict their electronic behavior, which is essential for applications in electronics and catalysis.
Guide Synthetic Efforts : By predicting the stability of different cluster architectures, computational studies can help to guide synthetic chemists in choosing the appropriate precursors and reaction conditions to target specific structures.
Recent computational studies have explored the structures and properties of various bismuth clusters, providing valuable insights into their bonding and stability. mdpi.comresearchgate.net For instance, DFT calculations have been used to understand the structure-property relationships of bismuth complexes and to predict their biological activities. mdpi.com The rational design of bismuth-based catalysts for applications such as CO₂ reduction is also being actively pursued through computational modeling. researchgate.netntu.edu.sg The synergy between theoretical predictions and experimental validation will be key to unlocking the ability to create bespoke this compound architectures with tailored properties.
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of stable geometries, electronic structures, and vibrational properties. fau.demdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and interactions of bismuth trimers with their environment. mdpi.com |
| Quantum Chemistry | Detailed analysis of chemical bonding and reactivity. |
Exploration of this compound Role in Advanced Functional Materials
While fundamental studies of the this compound are essential, a significant future direction lies in harnessing its unique properties for the development of advanced functional materials. The exploration of small bismuth clusters, including the trimer, in various applications is a rapidly growing field.
Catalysis : Bismuth-based materials are emerging as promising catalysts in a range of chemical transformations. Bismuth's ability to cycle between different oxidation states makes it suitable for redox catalysis. digitellinc.com There is significant interest in using bismuth-based catalysts for the electrochemical reduction of CO₂ to value-added products like formate. researchgate.netnih.govpnas.org Furthermore, the development of bismuth single-atom catalysts (SACs) opens up new possibilities for highly selective and efficient catalytic processes. digitellinc.comrsc.orgresearchgate.netnih.govrsc.org The unique electronic structure of the this compound could offer novel catalytic activities, potentially as a precursor for the controlled synthesis of highly dispersed catalytic sites.
Thermoelectric Materials : Bismuth and its alloys, particularly bismuth telluride, are well-known for their excellent thermoelectric properties, which allow for the conversion of heat into electrical energy and vice versa. boisestate.edutinyeye.com The nanostructuring of thermoelectric materials is a key strategy for enhancing their performance. The incorporation of bismuth nanoclusters, potentially formed from bismuth trimers, into thermoelectric matrices could lead to improved efficiency by increasing phonon scattering and reducing thermal conductivity.
Electronics : The unique electronic properties of bismuth make it a material of interest for future electronic devices. Recent discoveries have shown that ultra-thin bismuth can exhibit unusual electrical effects that are stable over a wide range of temperatures, suggesting its potential for the development of green and highly stable electronic components. mcgill.casciencedaily.com Bismuth nanoclusters are also being investigated for their potential use in nanoscale electronic devices. canterbury.ac.nzresearchgate.net The controlled deposition of bismuth trimers could provide a bottom-up approach to fabricating novel electronic architectures.
| Application Area | Potential Role of this compound | Key Research Focus |
| Catalysis | Precursor for single-atom or nanocluster catalysts. | Enhancing selectivity and efficiency in CO₂ reduction and organic synthesis. researchgate.netdigitellinc.comnih.govpnas.org |
| Thermoelectrics | Building block for nanostructured thermoelectric materials. | Improving the figure of merit (ZT) by reducing thermal conductivity. boisestate.edutinyeye.com |
| Electronics | Component for nanoscale and green electronic devices. | Harnessing unique and stable electrical properties at the nanoscale. mcgill.casciencedaily.comcanterbury.ac.nzresearchgate.net |
Q & A
Q. What experimental methods are commonly used to synthesize bismuth trimers, and how do researchers optimize reaction conditions?
Synthesis of bismuth trimers typically involves colloidal chemistry or vapor-phase deposition. Key steps include:
- Precursor selection : Bismuth(III) salts (e.g., BiCl₃) dissolved in reducing agents (e.g., NaBH₄) under inert atmospheres to prevent oxidation .
- Temperature control : Reactions often occur at 80–120°C to balance nucleation and growth rates.
- Characterization : Post-synthesis, techniques like transmission electron microscopy (TEM) and X-ray diffraction (XRD) validate trimer formation.
Optimization involves iterative adjustments to precursor ratios, pH, and stabilizing ligands (e.g., polyvinylpyrrolidone) to minimize aggregation .
Q. Table 1: Common Synthesis Parameters
| Method | Temperature Range | Precursors | Key Characterization Tools |
|---|---|---|---|
| Colloidal synthesis | 80–120°C | BiCl₃, NaBH₄, PVP | TEM, XRD, UV-Vis |
| Vapor deposition | 200–300°C | Bi metal, Ar gas | SEM, EDS |
Q. How do researchers structurally characterize bismuth trimers, and what challenges arise in resolving atomic arrangements?
Structural characterization employs:
- XRD : Identifies crystallinity but struggles with amorphous byproducts.
- Scanning tunneling microscopy (STM) : Provides atomic-resolution imaging but requires ultra-high vacuum conditions, which may alter trimer morphology .
- Nuclear magnetic resonance (NMR) : Limited by low sensitivity for heavy elements like bismuth.
Challenges include distinguishing trimers from larger clusters and addressing beam-induced damage during TEM/STM imaging. Researchers often cross-validate using multiple techniques .
Advanced Research Questions
Q. What computational models are used to predict bismuth trimer electronic properties, and how do they compare with experimental data?
Density functional theory (DFT) is the primary computational tool. Key steps:
- Modeling : Construct initial geometries based on experimental data (e.g., bond lengths from XRD).
- Electronic structure analysis : Calculate HOMO-LUMO gaps and compare with UV-Vis absorption spectra.
Discrepancies often arise due to approximations in DFT (e.g., exchange-correlation functionals) or experimental measurement errors (e.g., solvent effects in spectroscopy). Hybrid functionals (e.g., B3LYP) improve accuracy but require high computational resources .
Q. How do researchers resolve contradictions between theoretical predictions and experimental observations of this compound stability?
Contradictions may stem from:
- Environmental factors : Simulations often assume vacuum conditions, whereas experiments occur in solution or gas phases.
- Kinetic vs. thermodynamic control : DFT predicts thermodynamically stable structures, but synthesis pathways may favor kinetic intermediates.
Methodological solutions: - Ab initio molecular dynamics (AIMD) : Simulates solvent effects explicitly.
- In situ spectroscopy : Tracks real-time structural evolution during synthesis .
Q. What strategies are employed to study this compound reactivity, particularly in catalytic applications?
Reactivity studies focus on:
- Surface adsorption : Use temperature-programmed desorption (TPD) to analyze interaction with small molecules (e.g., CO₂, O₂).
- Electrochemical testing : Cyclic voltammetry in acidic/alkaline electrolytes evaluates catalytic activity for reactions like hydrogen evolution.
Challenges include isolating trimer-specific effects from support materials (e.g., carbon substrates). Researchers mitigate this by using inert supports (e.g., SiO₂) and controlled poisoning experiments .
Q. How can researchers design experiments to investigate the optical properties of bismuth trimers for photonic applications?
Experimental design considerations:
- Spectroscopic techniques : Time-resolved photoluminescence (TRPL) measures exciton lifetimes; ultrafast spectroscopy tracks carrier dynamics.
- Sample purity : Remove larger clusters via centrifugation or size-selective precipitation to avoid signal contamination.
Advanced setups: - Cryogenic conditions : Reduce thermal broadening in optical spectra.
- Theoretical collaboration : Compare experimental data with GW-BSE (Green’s function–Bethe-Salpeter equation) calculations for excitonic effects .
Q. Guidance for Further Research
- Data collection : Follow PRISMA guidelines for systematic literature reviews to identify knowledge gaps (e.g., trimer-specific catalytic mechanisms) .
- Ethical considerations : Ensure compliance with institutional safety protocols for handling bismuth compounds, which may exhibit toxicity in colloidal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
